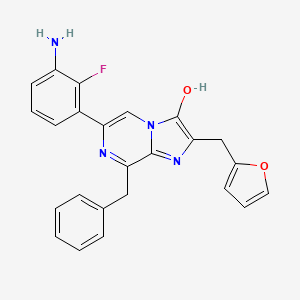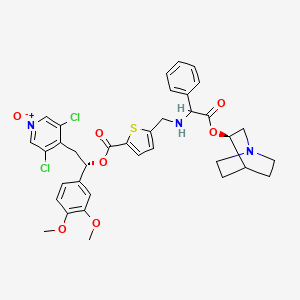
(Rac)-PDE4-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-PDE4-IN-4 is a compound known for its inhibitory effects on phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). This compound is of significant interest in the fields of pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of inflammatory and neurological disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-PDE4-IN-4 typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction and modification of functional groups to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to streamline the production process.
化学反应分析
Types of Reactions
(Rac)-PDE4-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
(Rac)-PDE4-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase enzymes.
Biology: Employed in cellular and molecular biology research to investigate the role of cAMP in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as well as neurological disorders like depression and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
作用机制
The mechanism of action of (Rac)-PDE4-IN-4 involves the inhibition of phosphodiesterase 4 (PDE4) enzyme activity. By inhibiting PDE4, the compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular levels of cAMP. This elevation in cAMP levels modulates various cellular processes, including inflammation, immune response, and neuronal signaling. The molecular targets of this compound include the active site of the PDE4 enzyme, where it binds and inhibits its catalytic activity.
相似化合物的比较
Similar Compounds
MBQ-167: An inhibitor of Rac and Cdc42 GTPases, used in cancer research for its anti-metastatic properties.
MBQ-168: A derivative of MBQ-167 with enhanced inhibitory effects on Rac and Cdc42.
Uniqueness
(Rac)-PDE4-IN-4 is unique in its specific inhibition of the PDE4 enzyme, which distinguishes it from other compounds that target different molecular pathways. Its ability to modulate cAMP levels makes it particularly valuable in the study and treatment of diseases associated with dysregulated cAMP signaling.
属性
分子式 |
C36H37Cl2N3O7S |
|---|---|
分子量 |
726.7 g/mol |
IUPAC 名称 |
[(1S)-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-(3,4-dimethoxyphenyl)ethyl] 5-[[[2-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-2-oxo-1-phenylethyl]amino]methyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C36H37Cl2N3O7S/c1-45-29-10-8-24(16-31(29)46-2)30(17-26-27(37)19-41(44)20-28(26)38)47-35(42)33-11-9-25(49-33)18-39-34(23-6-4-3-5-7-23)36(43)48-32-21-40-14-12-22(32)13-15-40/h3-11,16,19-20,22,30,32,34,39H,12-15,17-18,21H2,1-2H3/t30-,32-,34?/m0/s1 |
InChI 键 |
OAWZSUHVKPQVIU-IYBDJRMXSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)[C@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CNC(C4=CC=CC=C4)C(=O)O[C@H]5CN6CCC5CC6)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CNC(C4=CC=CC=C4)C(=O)OC5CN6CCC5CC6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


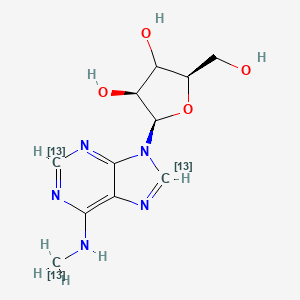

![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
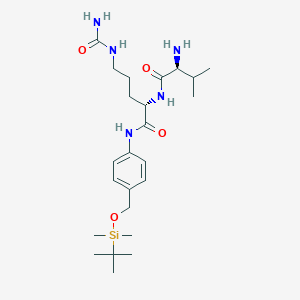
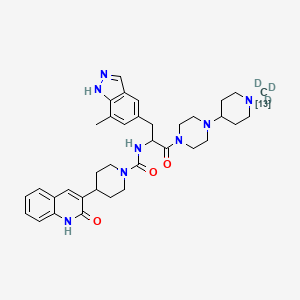

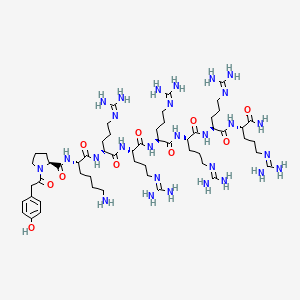

![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)

